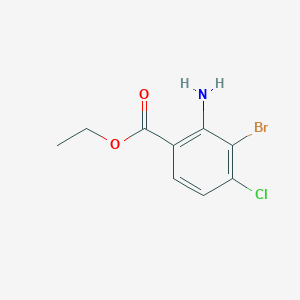
2,6-Dichloro-4-fluorobenzyl bromide
Vue d'ensemble
Description
2,6-Dichloro-4-fluorobenzyl bromide is a chemical compound with the molecular formula C7H4BrCl2F. It is used as a reagent in the synthesis of a variety of compounds .
Synthesis Analysis
The synthesis of 2,6-Dichloro-4-fluorobenzyl bromide involves reactions at the benzylic position . It can be synthesized from 2-Chloro-4-fluorotoluene . The reaction involves free radical bromination, nucleophilic substitution, and oxidation .Molecular Structure Analysis
The molecular weight of 2,6-Dichloro-4-fluorobenzyl bromide is 257.92 g/mol. The InChI key is VMCKBMKAAMUGNZ-UHFFFAOYSA-N.Chemical Reactions Analysis
2,6-Dichloro-4-fluorobenzyl bromide can participate in a variety of chemical reactions. It can be used in the synthesis of 4-chlorobenzoimidazo . It can also be used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals .Physical And Chemical Properties Analysis
2,6-Dichloro-4-fluorobenzyl bromide is a solid compound . It should be stored at 2-8°C .Applications De Recherche Scientifique
Pharmaceutical Synthesis
2,6-Dichloro-4-fluorobenzyl bromide: is a valuable intermediate in the synthesis of pharmaceutical compounds. Its reactivity due to the presence of both bromide and aromatic halides makes it a versatile building block for constructing complex molecules. It can be used to introduce the benzyl group into potential therapeutic agents, which can modify the biological activity of the compound .
Organic Synthesis
In organic chemistry, 2,6-Dichloro-4-fluorobenzyl bromide is used for various synthetic applications. It can participate in nucleophilic substitution reactions to create new carbon-heteroatom bonds. This compound is also useful in the preparation of benzyl ethers, esters, and amides, which are common motifs in organic molecules .
Material Science
This chemical serves as a precursor in the development of advanced materials. For instance, it can be used to synthesize polymers or small molecules that have specific fluorescence properties or electrical conductivities. The halogen atoms present in the compound can be replaced with other functional groups, allowing for the creation of materials with tailored properties .
Analytical Chemistry
2,6-Dichloro-4-fluorobenzyl bromide: can be used as a standard or reference compound in analytical methods such as chromatography or mass spectrometry. Its unique molecular signature helps in the identification and quantification of similar compounds in complex mixtures .
Biochemistry Research
In biochemistry, this compound can be utilized to modify peptides or proteins. By attaching the benzyl group to amino acids, researchers can study the structure-activity relationships in biological molecules. This can provide insights into the function of these biomolecules and the role of specific residues in their activity .
Industrial Chemical Production
The compound finds use in the industrial synthesis of chemicals where it acts as an intermediate. It can be transformed into various derivatives that serve as additives, catalysts, or reactants in large-scale chemical processes .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(bromomethyl)-1,3-dichloro-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2F/c8-3-5-6(9)1-4(11)2-7(5)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCKBMKAAMUGNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CBr)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-fluorobenzyl bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{N-[(3-fluorophenyl)methyl]acetamido}propanoic acid](/img/structure/B1448557.png)











